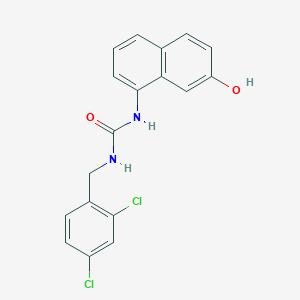
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester is a chemical compound that belongs to the pyrrolizine family This compound is characterized by its unique structure, which includes a pyrrolizine ring fused with a benzoyl group and a pentyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester typically involves the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with pentanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester involves its interaction with specific molecular targets. The compound is known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition results in its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Ketorolac: A non-steroidal anti-inflammatory drug (NSAID) with a similar pyrrolizine structure.
Tolmetin: Another NSAID with a related chemical structure.
Indomethacin: A widely used NSAID with structural similarities.
Uniqueness
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester is unique due to its specific ester moiety, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This uniqueness may contribute to its distinct therapeutic profile compared to other similar compounds.
Properties
CAS No. |
623563-98-4 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
pentyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-2-3-7-14-24-20(23)16-12-13-21-17(16)10-11-18(21)19(22)15-8-5-4-6-9-15/h4-6,8-11,16H,2-3,7,12-14H2,1H3 |
InChI Key |
NGQQHLJTTPUAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)


![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)
![Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester](/img/structure/B12591231.png)

![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)




![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
